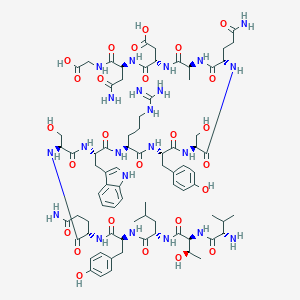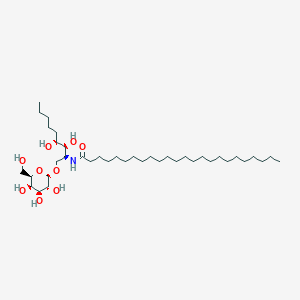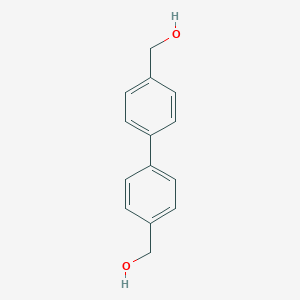
4,4'-双(羟甲基)联苯
描述
4,4’-Bis(hydroxymethyl)biphenyl, also known as [1,1’-Biphenyl]-4,4’-dimethanol, is a chemical compound with the molecular formula C14H14O2 . It is a solid substance and its molecular weight is 214.26 .
Molecular Structure Analysis
The molecular structure of 4,4’-Bis(hydroxymethyl)biphenyl consists of two phenyl rings connected by a carbon-carbon bond, with each phenyl ring having a hydroxymethyl group attached . The SMILES string representation is OCc1ccc(cc1)-c2ccc(CO)cc2 .
Physical And Chemical Properties Analysis
4,4’-Bis(hydroxymethyl)biphenyl is a solid substance . Its melting point is 191-192°C and its density is 1.174g/cm³ . The compound’s molecular weight is 214.26 .
科学研究应用
合成和衍生物:4,4'-双(羟甲基)联苯已从联苯经氨甲基化和水解合成。这个过程产生了联苯二甲醛和双(氯甲基)联苯等衍生物,这些衍生物在包括聚合材料合成在内的各个领域具有潜在应用(徐兴友, 2008)。
聚酰亚胺生产:它用于合成聚酰亚胺,这是一种以其热稳定性和机械强度而闻名的高性能聚合物。从联苯二胺衍生的聚酰亚胺,包括4,4'-双(羟甲基)联苯,已被研究其溶解性、拉伸强度和热行为等性质(S. Hsiao, Chin‐Ping Yang, & Chih-Kuang Lin, 1995)。
有机化学反应中的应用:这种化合物已被用作不饱和化合物邻位卤甲氧基化的可回收高价碘试剂。其在这种反应中的可重复使用性和有效性为合成有机化学(M. Yusubov, L. A. Drygunova, & V. Zhdankin, 2004)提供了优势。
生物修复应用:已研究了来自Fusarium incarnatum UC-14的漆酶用于双酚A的生物修复,其中4,4'-双(羟甲基)联苯是相关化合物。这项研究为酚类污染物的环境清理提供了见解(Urvish Chhaya & A. Gupte, 2013)。
防腐蚀:4,4'-双(羟甲基)联苯的衍生物,如基于苯胺的席夫碱化合物,已被研究作为碳钢在酸性介质中的缓蚀剂。这些化合物在防止腐蚀方面表现出显著的功效,这是工业环境中相关的应用(M. Bedair et al., 2020)。
电子材料:研究表明4,4'-双(羟甲基)联苯衍生物在电子材料中的潜力,如有机发光二极管(OLED)的开发。这些衍生物已被用于控制荧光物质中的共轭程度,影响其发射性能(Jing Huang et al., 2013)。
液晶聚合物:联苯衍生物的合成,包括4,4'-双(羟甲基)联苯,在液晶聚合物领域具有重要意义,这些材料以其独特的光学和电学性质而闻名(谢继忠, 2008)。
安全和危害
4,4’-Bis(hydroxymethyl)biphenyl is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
It’s known that the compound is used in the manufacturing of polymers , suggesting that its targets could be the monomers or the catalysts involved in the polymerization process.
Mode of Action
4,4’-Bis(hydroxymethyl)biphenyl is a bifunctional compound with two hydroxymethyl groups attached to the biphenyl core . These hydroxymethyl groups can participate in reactions with other compounds, such as during the formation of polymers . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It’s known that the compound is used in the polymerization process , which suggests that it may affect the pathways related to polymer synthesis and degradation.
Result of Action
Given its use in polymer synthesis , it’s likely that the compound plays a role in the formation of polymer structures, potentially affecting the physical and chemical properties of the resulting material.
属性
IUPAC Name |
[4-[4-(hydroxymethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHGONLFTNHXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346387 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(hydroxymethyl)biphenyl | |
CAS RN |
1667-12-5 | |
| Record name | 4,4'-Bis(hydroxymethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for synthesizing 4,4'-bis(hydroxymethyl)biphenyl?
A1: Several methods are described in the research for synthesizing 4,4'-bis(hydroxymethyl)biphenyl:
- Reduction of 4,4'-biphenyldicarboxylic acid: This method utilizes sodium borohydride (NaBH4) in the presence of a Lewis acid and a solvent to reduce the carboxylic acid groups to hydroxymethyl groups []. This method is considered cost-effective and efficient compared to using lithium aluminum hydride (LiAlH4) [].
Q2: What factors influence the yield and purity of 4,4'-bis(hydroxymethyl)biphenyl during synthesis via the hydrolysis of 4,4'-bis(chloromethyl)biphenyl?
A2: The purity of the starting material, 4,4'-bis(chloromethyl)biphenyl, directly impacts the yield and purity of the final product []. Higher purity starting material results in higher yield and purity of 4,4'-bis(hydroxymethyl)biphenyl []. For example, using 98% pure starting material yielded 98.6% pure product, while 85% pure starting material only yielded 80.9% product with lower purity [].
Q3: How is dimethylsulfoxide quantified in recovered solvents from the synthesis of 4,4'-bis(hydroxymethyl)biphenyl?
A3: A High-Performance Liquid Chromatography (HPLC) method is employed to quantify dimethylsulfoxide in recovered solvents []. This method utilizes a Zorbax SB-C18 column and a mobile phase of methanol/water (65/35) with detection at a wavelength of 210 nm []. Quantitative analysis is achieved using external standard calibration curves, exhibiting a linear relationship between peak area and concentration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

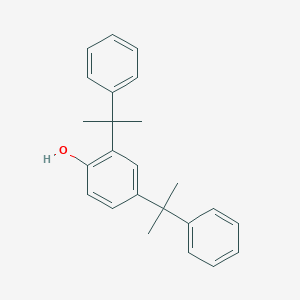


![(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B160558.png)
![1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one](/img/structure/B160559.png)
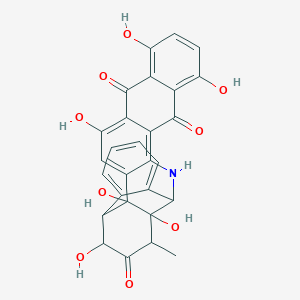
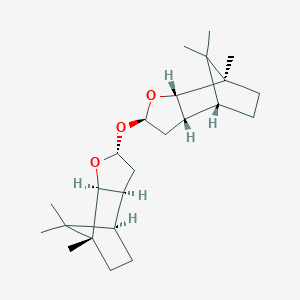


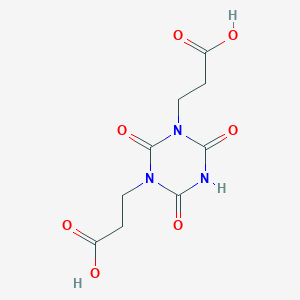
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)
